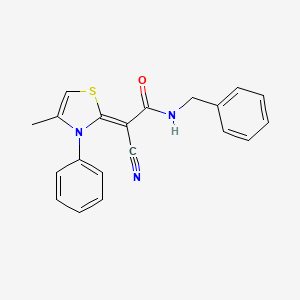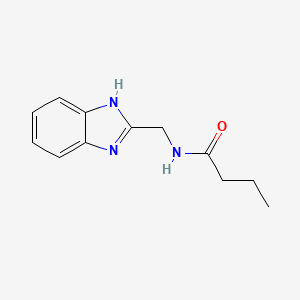
5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol is a fluorinated benzoxaborole derivative. Benzoxaboroles are a class of boron-containing heterocycles known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both fluorine and boron atoms in the structure imparts unique reactivity and biological activity to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate fluorinated benzene derivative.
Boron Introduction: The boron atom is introduced into the benzene ring through a borylation reaction, often using boronic acids or boronate esters.
Cyclization: The cyclization step involves the formation of the benzoxaborole ring. This can be achieved through various cyclization reactions, such as intramolecular condensation or cycloaddition reactions.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde or other hydroxymethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and optimized reaction conditions are often employed to enhance yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to modify the boron-containing ring or the fluorinated benzene ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced benzoxaborole derivatives.
Substitution: Formation of substituted benzoxaborole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its unique boron-containing structure.
Materials Science: It is used in the development of advanced materials, including polymers and sensors, due to its unique chemical properties.
Biological Research: The compound is used as a tool in biological research to study enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of 5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with biological targets, such as enzymes and proteins. The boron atom in the benzoxaborole ring can form reversible covalent bonds with nucleophilic sites in enzymes, leading to enzyme inhibition. The fluorine atom enhances the compound’s stability and reactivity, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-6-methyluracil: A fluorinated uracil derivative with similar fluorine substitution.
5-Fluoro-1,3,6-trimethyluracil: Another fluorinated uracil derivative with multiple methyl groups.
Fluorinated Quinolines: Compounds with a quinoline ring and fluorine substitution, known for their biological activity.
Uniqueness
5-Fluoro-6-(hydroxymethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to the presence of both boron and fluorine atoms in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
(5-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO3/c10-8-2-6-4-13-9(12)7(6)1-5(8)3-11/h1-2,11-12H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDUWYKGTFMIOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC(=C(C=C2CO1)F)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2965365.png)
![1-Cyclododecyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2965366.png)





![5-Chloro-7-methylthieno[3,2-b]pyridine](/img/structure/B2965381.png)

![2-chloro-N-[4-methoxy-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2965383.png)
![3-METHOXY-N-[(4-METHYLPHENYL)METHYL]-1,2-OXAZOLE-5-CARBOXAMIDE](/img/structure/B2965384.png)
![5-[(4-Benzylpiperidin-1-yl)methyl]furan-2-carboxylic acid hydrochloride](/img/structure/B2965385.png)
![1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethan-1-amine](/img/structure/B2965386.png)
